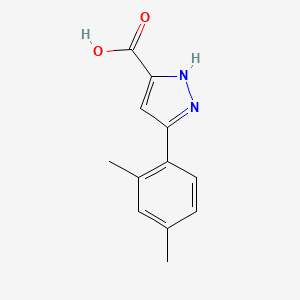

3-(2,4-二甲苯基)-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms and three carbon atoms . The “2,4-dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with methyl groups (CH3) attached to the 2nd and 4th carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group (-COOH), and the 2,4-dimethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions . The carboxylic acid group can participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .科学研究应用

功能化反应的实验和理论研究

研究人员对吡唑衍生物的功能化反应进行了实验和理论研究,重点是了解反应机理并探索相关化合物的合成新途径。例如,4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸与 2,3-二氨基吡啶的功能化反应已经得到研究,突出了创造具有多种应用的新化合物的潜力 (Yıldırım, Kandemirli, & Demir, 2005).

杂环重排

5-芳基异恶唑-3-异羟肟酸单核杂环重排为 3,4-取代 1,2,5-恶二唑展示了从较简单的吡唑衍生物合成复杂的杂环结构。这一过程可能对新材料和药物的开发产生影响 (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

吡唑衍生物的合成

吡唑衍生物的合成,例如 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸及其相应的甲酯的区域选择性合成,展示了吡唑化合物在化学合成中的多功能性。这些化合物可用作进一步化学转化的构建模块或作为生物活性分子合成中的中间体 (Kumarasinghe, Hruby, & Nichol, 2009).

绿色化学应用

使用吡唑衍生物作为配体的二聚铜(II)配合物氧化醇的研究,突出了这些化合物在开发生态友好型催化体系中的作用。此类研究不仅扩展了吡唑基化合物在绿色化学中的用途,而且还促进了可持续化学过程的发展 (Maurya & Haldar, 2020).

杂环染料

吡唑衍生物在杂环染料合成中的应用展示了它们在材料科学中的潜力,特别是在开发具有特定性能的新颜料和染料方面。对基于 5-羟基-1-苯基-1H-吡唑-3-羧酸的杂环染料的研究探讨了取代基效应对染料吸收性能的影响,这可能在纺织工业和光学材料设计中得到应用 (Tao, Zhao, Wang, Qian, & Huang, 2019).

作用机制

Target of Action

It is structurally similar to amitraz , a non-systemic acaricide and insecticide. Amitraz is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

Based on its structural similarity to amitraz, it may also act as an alpha-adrenergic agonist, interacting with octopamine receptors of the central nervous system . This interaction can lead to overexcitation, paralysis, and death in insects .

Biochemical Pathways

Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . These biochemical pathways are crucial for neurotransmission and inflammatory responses, respectively.

Result of Action

Based on its structural similarity to amitraz, it may cause overexcitation, paralysis, and death in insects .

安全和危害

属性

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUPOAEAAAQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220000 |

Source

|

| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113342-33-9 |

Source

|

| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113342-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)